2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid
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Overview
Description
2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a thia-azabicyclo framework, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable thia-azabicyclo intermediate, followed by functional group modifications to introduce the carboxymethyl and acetic acid moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, such as rhodium-based catalysts, to facilitate key reaction steps. The process would also involve rigorous purification techniques, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]propanoic acid
- 2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]butanoic acid
Uniqueness
Compared to similar compounds, 2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid stands out due to its specific functional groups and structural features. The presence of the carboxymethyl and acetic acid moieties provides unique reactivity and potential for further functionalization. Additionally, its bicyclic framework contributes to its stability and specificity in binding interactions, making it a valuable compound for various applications.
Properties
CAS No. |
6289-18-5 |
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Molecular Formula |
C12H11NO5S |
Molecular Weight |
281.29 g/mol |
IUPAC Name |
2-[3-(carboxymethyl)-2-oxo-4H-1,4-benzothiazin-3-yl]acetic acid |
InChI |
InChI=1S/C12H11NO5S/c14-9(15)5-12(6-10(16)17)11(18)19-8-4-2-1-3-7(8)13-12/h1-4,13H,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
COFQTUDFOWNJKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)S2)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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